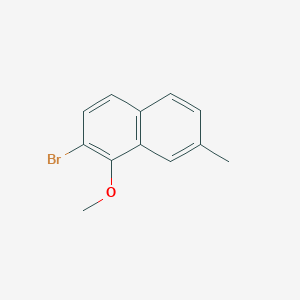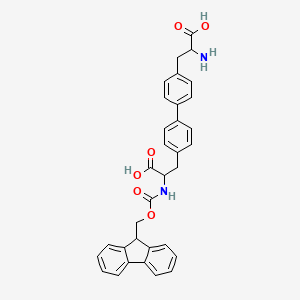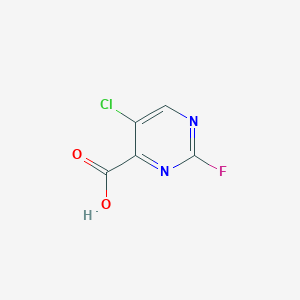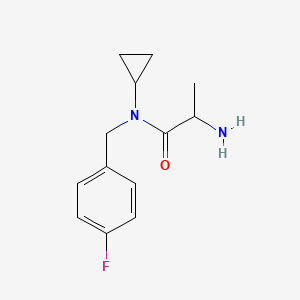
2-Bromo-1-methoxy-7-methylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-methoxy-7-methylnaphthalene is an organic compound with the molecular formula C12H11BrO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromine atom, a methoxy group, and a methyl group attached to the naphthalene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-methoxy-7-methylnaphthalene typically involves the bromination of 1-methoxy-7-methylnaphthalene. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position on the naphthalene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination reactions using automated reactors and stringent quality control measures to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-1-methoxy-7-methylnaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed:
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Oxidation Reactions: Products include naphthalene derivatives with aldehyde or carboxylic acid functional groups.
Reduction Reactions: Products include the corresponding hydrogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-methoxy-7-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: It can be used in the study of biological systems and interactions due to its aromatic nature.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-Bromo-1-methoxy-7-methylnaphthalene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. In oxidation reactions, the methoxy group is converted to more oxidized functional groups, altering the compound’s reactivity and properties. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-methylnaphthalene: Similar structure but lacks the methoxy group.
2-Bromo-1-methoxynaphthalene: Similar structure but lacks the methyl group.
1-Bromo-2-naphthol: Contains a hydroxyl group instead of a methoxy group.
Uniqueness: 2-Bromo-1-methoxy-7-methylnaphthalene is unique due to the presence of both a methoxy group and a methyl group on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This combination of functional groups makes it a versatile intermediate in organic synthesis and various scientific applications.
Eigenschaften
Molekularformel |
C12H11BrO |
|---|---|
Molekulargewicht |
251.12 g/mol |
IUPAC-Name |
2-bromo-1-methoxy-7-methylnaphthalene |
InChI |
InChI=1S/C12H11BrO/c1-8-3-4-9-5-6-11(13)12(14-2)10(9)7-8/h3-7H,1-2H3 |
InChI-Schlüssel |
BDAQLYJBPVIZAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C=CC(=C2OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{5-Tert-Butyl-3-[(1,1-Dioxidothiomorpholin-4-Yl)carbonyl]thiophen-2-Yl}-3-Naphthalen-1-Ylurea](/img/structure/B14798240.png)
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[3-(4-Methoxy-2-Methylphenyl)-1h-Pyrazol-5-Yl]urea](/img/structure/B14798258.png)
![8-Bromo-6-fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14798262.png)
![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14798266.png)

![[3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl]-(3-methyloxetan-3-yl)methanone](/img/structure/B14798276.png)
![Calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate](/img/structure/B14798283.png)


![N-[4-({(2E)-2-[(2E)-3,7-dimethylocta-2,6-dien-1-ylidene]hydrazinyl}carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B14798287.png)

![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B14798303.png)

![2-[(Methylamino)methyl]-4(3H)-quinazolinone dihydrochloride dihydrate](/img/structure/B14798316.png)
